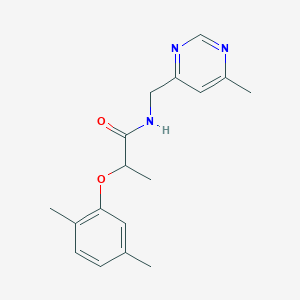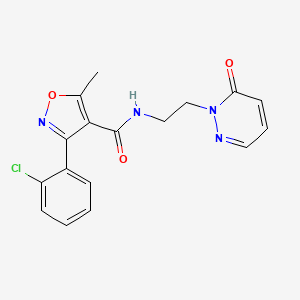methanone CAS No. 477712-29-1](/img/structure/B2464201.png)
[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone, more commonly referred to as CPMM, is a small molecule that has recently become an important tool in the field of chemical synthesis. CPMM is a versatile reagent that has been used in a variety of different reactions, including the synthesis of heterocyclic compounds, the modification of peptides, and the formation of polymers. CPMM has also been used in a variety of laboratory experiments, such as the synthesis of new drugs, the development of new materials, and the study of biological processes.
Scientific Research Applications
Neuropharmacological Effects
- 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone and related synthetic cannabinoids have been studied for their effects on neurotransmitter release. For example, certain synthetic cannabinoids inhibited acetylcholine release in the rat hippocampus, suggesting a potential mechanism by which marijuana may impact learning and memory processes (Gessa et al., 1997). Furthermore, these compounds have been shown to modulate intestinal propulsion in mice, indicating a role for cannabinoid CB1 receptors in the control of propulsive activity in the small intestine (Colombo et al., 1998).
Anti-inflammatory and Pain Management
- Compounds structurally similar to 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone have exhibited effects on inflammatory responses and pain modulation. For instance, cannabinoid receptor agonists were found to inhibit neurogenic inflammations in airway tissues, indicating potential therapeutic applications in respiratory conditions (Yoshihara et al., 2005). Additionally, cannabinoids have been reported to protect neurons from injury and could have therapeutic potential in disorders resulting from cerebral ischemia (Nagayama et al., 1999).
Gastrointestinal and Respiratory Effects
- The effects of cannabinoids on gastrointestinal and respiratory systems have been explored, revealing diverse physiological impacts. For example, cannabinoids modulated intestinal propulsion and influenced the release of chemokines and the migration of neutrophils, suggesting a complex interplay between cannabinoid receptors and various body systems (Smith et al., 2001).
properties
IUPAC Name |
[5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-2-8-18(9-3-15)25-20(16-4-6-17(22)7-5-16)14-19(23-25)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWSFTXQSIJEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)
![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)
![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)
![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)
